molecular formula C9H17N3O2 B1395750 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide CAS No. 1437312-18-9

1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide

Cat. No. B1395750
M. Wt: 199.25 g/mol
InChI Key: AOARWVVNIVQVAA-UHFFFAOYSA-N
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Description

1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide is a unique chemical compound. It is a solid substance . The empirical formula of this compound is C9H15NO3 . The molecular weight is 185.22 .


Molecular Structure Analysis

The molecular structure of 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide can be represented by the SMILES string O=C(C1)N(C©©C)CC1C(O)=O . The InChI representation is 1S/C9H15NO3/c1-9(2,3)10-5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,12,13) .


Physical And Chemical Properties Analysis

1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide is a yellowish-white solid at room temperature and normal pressure . It is soluble in most organic solvents but insoluble in water . It has a certain hydrophobicity due to the presence of many carbon-hydrogen bonds in its molecule, and it has good solubility in weakly polar organic solvents such as ether, acetonitrile, and dimethylformamide (DMF) .

Scientific Research Applications

Enantioselective Synthesis

Research conducted by Chung et al. (2005) presented a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, such as 1-tert-butyl-5-oxopyrrolidine-3-carbohydrazide, via nitrile anion cyclization. This process was shown to be effective for synthesizing chiral pyrrolidine in high yield and enantiomeric excess, demonstrating its utility in enantioselective synthesis (Chung et al., 2005).

Synthesis of Substituted Oxadiazoles

Sapijanskaitė and Mickevičius (2008) explored the condensation of 1-(9-butylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide with various ketones and aldehydes. This resulted in the synthesis of substituted oxadiazoles, contributing to the field of heterocyclic compound synthesis (Sapijanskaitė & Mickevičius, 2008).

Crystal Structure Analysis

Samipillai et al. (2016) conducted a detailed investigation of the crystal structure and supramolecular arrangement of 3-oxopyrrolidine analogues, such as 1-tert-butyl-5-oxopyrrolidine-3-carbohydrazide. Their study provided insights into the weak interactions shaping the conformation of these molecules, crucial for understanding the molecular properties and potential applications of such compounds (Samipillai et al., 2016).

Reactivity with Naphthoquinone Derivatives

Research by Vaickelionienė et al. (2011) focused on the synthesis of derivatives of 5-oxo-1-phenylpyrrolidine-3-carbohydrazide through reactions with 1,4-naphthoquinone derivatives. This study added to the knowledge of chemical reactivity and synthesis of complex organic compounds (Vaickelionienė et al., 2011).

Synthesis of Insecticidal Analogues

Sawada et al. (2003) synthesized benzoheterocyclic analogues of N'-tert-butyl-N-(tert-butyl)benzohydrazide, evaluating their insecticidal activity. These analogues included modifications of the tert-butylhydrazine moieties, highlighting the compound's potential in developing insecticidal agents (Sawada et al., 2003).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It may cause skin irritation (H315) and serious eye irritation (H319) . It may also cause respiratory irritation (H335) . The precautionary statements include P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .

properties

IUPAC Name

1-tert-butyl-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-9(2,3)12-5-6(4-7(12)13)8(14)11-10/h6H,4-5,10H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOARWVVNIVQVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156442
Record name 3-Pyrrolidinecarboxylic acid, 1-(1,1-dimethylethyl)-5-oxo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide

CAS RN

1437312-18-9
Record name 3-Pyrrolidinecarboxylic acid, 1-(1,1-dimethylethyl)-5-oxo-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437312-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-(1,1-dimethylethyl)-5-oxo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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